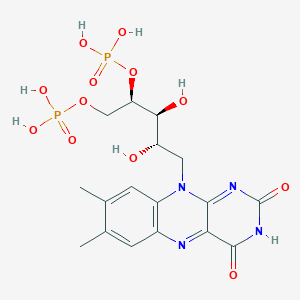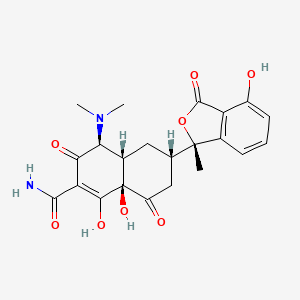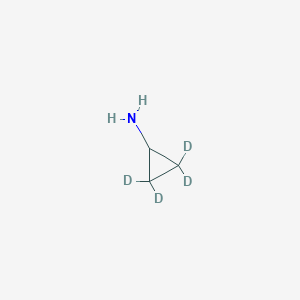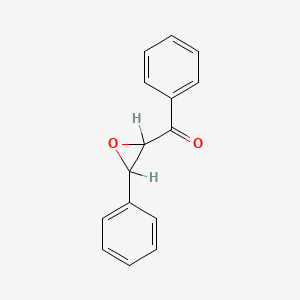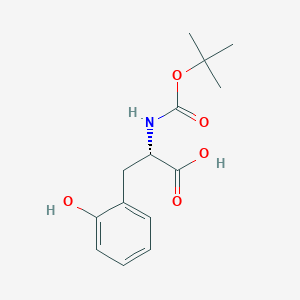
柠檬酸甲基乌头碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
甲基裂茄碱柠檬酸盐在科学研究中有着广泛的应用:
神经药理学: 它被用作 α7 神经烟碱乙酰胆碱受体的选择性拮抗剂,有助于研究神经系统疾病.
炎症反应研究: 该化合物用于研究其对各种模型中炎症反应的影响.
毒理学: 对其毒性作用的研究有助于了解动物中毒的机制.
治疗研究: 潜在的治疗应用包括治疗痉挛性瘫痪和其他神经系统疾病.
作用机制
生化分析
Biochemical Properties
Methyllycaconitine citrate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-7 nicotinic acetylcholine receptor, where it acts as a potent and selective antagonist . This interaction inhibits the receptor’s activity, affecting various downstream signaling pathways. Additionally, methyllycaconitine citrate has been shown to interact with other nicotinic receptors, albeit with lower affinity . These interactions are essential for understanding the compound’s pharmacological and toxicological properties.
Cellular Effects
Methyllycaconitine citrate exerts significant effects on various cell types and cellular processes. In K562 erythroleukemia cells, it has been demonstrated to inhibit cell proliferation by decreasing intracellular calcium levels . This inhibition is mediated through its antagonistic action on the alpha-7 nicotinic acetylcholine receptor, which plays a role in calcium signaling and cell proliferation . Furthermore, methyllycaconitine citrate has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of methyllycaconitine citrate involves its binding to the alpha-7 nicotinic acetylcholine receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to a decrease in calcium influx and subsequent downstream signaling events . Additionally, methyllycaconitine citrate has been shown to affect other nicotinic receptors, although with lower affinity . The inhibition of these receptors can lead to changes in gene expression and enzyme activity, further elucidating the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyllycaconitine citrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that methyllycaconitine citrate can maintain its activity for extended periods under specific storage conditions . Its effects on cellular function may diminish over time due to degradation and changes in its chemical structure . Long-term studies have demonstrated that methyllycaconitine citrate can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of methyllycaconitine citrate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit nicotinic acetylcholine receptors without causing significant toxicity . At higher doses, methyllycaconitine citrate can induce toxic effects, including neuromuscular blockade, respiratory failure, and death . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
Methyllycaconitine citrate is involved in several metabolic pathways, including the polyol pathway . Inhibition of the alpha-7 nicotinic acetylcholine receptor by methyllycaconitine citrate has been shown to promote cell pyroptosis by triggering the polyol pathway in cervical cancer cells . This pathway involves the conversion of glucose to sorbitol and fructose, which can affect cellular metabolism and energy production . Understanding the metabolic pathways influenced by methyllycaconitine citrate is essential for elucidating its broader biological effects.
Transport and Distribution
The transport and distribution of methyllycaconitine citrate within cells and tissues are critical for its biological activity . The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . In particular, sodium-coupled transporters play a significant role in the transport of methyllycaconitine citrate, affecting its localization and accumulation within cells . These transport mechanisms are essential for understanding the compound’s pharmacokinetics and distribution in biological systems.
Subcellular Localization
Methyllycaconitine citrate exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized to the cell membrane, where it interacts with nicotinic acetylcholine receptors . Additionally, methyllycaconitine citrate can be found in other cellular compartments, including the cytoplasm and nucleus, where it may exert additional effects on cellular processes . Understanding the subcellular localization of methyllycaconitine citrate is crucial for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
化学反应分析
反应类型: 甲基裂茄碱柠檬酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰化合物中的官能团。
常用试剂和条件:
氧化: 常见的氧化剂如高锰酸钾或三氧化铬。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 试剂如卤素或烷化剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致各种氧化衍生物的形成,而取代可以将新的官能团引入分子中 .
相似化合物的比较
Lycaconitine: Another norditerpenoid alkaloid with similar antagonistic effects on nicotinic acetylcholine receptors.
Delphinine: A related compound found in Delphinium species with similar toxic properties.
Uniqueness: Methyllycaconitine citrate is unique due to its high potency and selectivity for α7 neuronal nicotinic acetylcholine receptors . Its ability to cross the blood-brain barrier and its specific antagonistic action make it a valuable tool in neuropharmacological research .
属性
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MLA interact with α7nAChR?
A1: MLA binds competitively to the agonist binding site on the α7nAChR, preventing the binding of endogenous agonists like acetylcholine and exogenous agonists like nicotine. [, , , , , , , ] This competitive antagonism inhibits the activation of the receptor and its downstream signaling cascades.
Q2: What are the downstream effects of MLA's antagonism of α7nAChR?
A2: The downstream effects are diverse and depend on the specific cell type and physiological context. Some key effects observed in the provided research include:
- Inhibition of neuronal signaling: MLA can inhibit the excitatory effects of nicotine on neurons, influencing neurotransmission and synaptic plasticity. [, , ]
- Modulation of inflammation: MLA can influence inflammatory responses by modulating the cholinergic anti-inflammatory pathway, impacting cytokine release and immune cell activity. [, , , , , , , , , ]
- Impact on cell proliferation and migration: MLA can affect cell proliferation and migration in various cell types, including cancer cells, potentially influencing tumor development and progression. [, ]
- Influence on learning and memory: MLA can impact learning and memory processes by modulating cholinergic signaling in brain regions involved in cognition. [, ]
Q3: What is the molecular formula and weight of MLA?
A3: The molecular formula of MLA is C39H54N2O11, and its molecular weight is 726.86 g/mol.
Q4: Is there information about MLA's material compatibility, stability, or catalytic properties in the provided research?
A4: The provided research primarily focuses on the pharmacological effects of MLA and its interaction with α7nAChR. Information regarding material compatibility, stability under various conditions, or potential catalytic properties is not extensively discussed.
Q5: Has computational chemistry been employed to study MLA?
A5: While the provided research doesn't delve into specific computational studies on MLA, it mentions structure-activity relationship (SAR) studies. [, , ] These studies investigate how modifications to the chemical structure of MLA and related compounds affect their binding affinity, potency, and selectivity for α7nAChR.
Q6: What information is available regarding SHE regulations, PK/PD, and in vitro/vivo efficacy of MLA?
A6: The provided research focuses on the scientific mechanisms of action and biological effects of MLA, with limited emphasis on regulatory aspects, detailed pharmacokinetic/pharmacodynamic profiles, or extensive clinical trial data.
Q7: Is there information about MLA resistance, toxicology, drug delivery strategies, or related biomarkers in the research?
A7: The research primarily investigates the acute effects of MLA. Information regarding the development of resistance, long-term toxicity profiles, specific drug delivery strategies targeting α7nAChR, or biomarkers for monitoring MLA's effects is not extensively discussed.
Q8: What analytical methods are used to study MLA, and is there information about its quality control, immunogenicity, or drug interactions?
A8: While the research doesn't detail specific analytical methods for MLA quantification, techniques like ELISA and Western Blotting are mentioned for studying its downstream effects. [, , ] Information regarding quality control measures, MLA's potential immunogenicity, or its interactions with drug transporters and metabolizing enzymes is limited in the provided research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

